molecular formula C49H88N14O11 B12545935 Glycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl-L-lysyl-L-leucyl-L-lysine CAS No. 156061-52-8

Glycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl-L-lysyl-L-leucyl-L-lysine

Cat. No.: B12545935
CAS No.: 156061-52-8
M. Wt: 1049.3 g/mol
InChI Key: BMSIWKUVCGDLAY-OAKHNGAUSA-N
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Description

Glycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl-L-lysyl-L-leucyl-L-lysine is a peptide compound composed of multiple amino acids linked in a specific sequence

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl-L-lysyl-L-leucyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like EDT.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., E. coli) for expression and subsequent purification.

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl-L-lysyl-L-leucyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine cross-links.

    Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.

    Substitution: Amino groups in lysine residues can undergo acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracetic acid.

    Reduction: DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Acylation with acetic anhydride or alkylation with iodoacetamide.

Major Products

    Oxidation: Formation of dityrosine.

    Reduction: Cleavage of disulfide bonds.

    Substitution: Formation of N-acetylated or N-alkylated lysine residues.

Scientific Research Applications

Glycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl-L-lysyl-L-leucyl-L-lysine has several applications in scientific research:

    Biochemistry: Used as a model peptide for studying protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications in drug delivery systems and as a scaffold for tissue engineering.

    Industry: Utilized in the development of biosensors and as a component in biocatalysts.

Mechanism of Action

The mechanism of action of Glycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl-L-lysyl-L-leucyl-L-lysine involves its interaction with specific molecular targets. The lysine residues can interact with negatively charged molecules, while the tyrosine residue can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-histidyl-L-lysine: A tripeptide with applications in skin care and wound healing.

    Lysyl-Lysine: Used for delivering biologically active peptides.

    Glycyl-L-histidyl-L-lysine-Cu(II): Known for its role in promoting tissue repair and regeneration.

Uniqueness

Glycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl-L-lysyl-L-leucyl-L-lysine is unique due to its specific sequence, which imparts distinct biochemical properties and potential applications in various fields. Its multiple lysine residues provide numerous sites for chemical modifications, enhancing its versatility.

Properties

CAS No.

156061-52-8

Molecular Formula

C49H88N14O11

Molecular Weight

1049.3 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid

InChI

InChI=1S/C49H88N14O11/c1-31(2)27-39(47(71)61-38(49(73)74)17-7-12-26-54)62-45(69)37(16-6-11-25-53)60-48(72)40(28-32-18-20-33(64)21-19-32)63-46(70)36(15-5-10-24-52)59-44(68)35(14-4-9-23-51)58-43(67)34(13-3-8-22-50)57-42(66)30-56-41(65)29-55/h18-21,31,34-40,64H,3-17,22-30,50-55H2,1-2H3,(H,56,65)(H,57,66)(H,58,67)(H,59,68)(H,60,72)(H,61,71)(H,62,69)(H,63,70)(H,73,74)/t34-,35-,36-,37-,38-,39-,40-/m0/s1

InChI Key

BMSIWKUVCGDLAY-OAKHNGAUSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)CN

Origin of Product

United States

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